2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one
Overview
Description
2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Studies
- Synthesis and Protein Binding: A series of p-hydroxycinnamic acid amides, including compounds structurally similar to the one , were synthesized and their interactions with bovine serum albumin (BSA) were investigated. These compounds showed significant binding to BSA, suggesting potential for drug delivery systems or as a model for studying drug-protein interactions (Meng et al., 2012).
Antimicrobial Applications
- Antimicrobial Activity: Novel pyrazolopyrimidines, containing a phenylsulfonyl moiety, demonstrated significant antimicrobial activity, surpassing that of reference drugs. This suggests potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
Chemotherapeutic Potential
- Molecular Docking and Chemotherapeutic Agent: A spectroscopic study of a related pyrimidine compound indicated potential as a chemotherapeutic agent, supported by molecular docking results suggesting inhibitory activity against a specific protein (Alzoman et al., 2015).
Antitumor and Antibacterial Agents
- Inhibition of Thymidylate Synthase: A series of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase, indicating potential as antitumor and/or antibacterial agents (Gangjee et al., 1996).
Material Science and Nanotechnology
- High Refractive Index Polyimides: Sulfur-containing benzidines were utilized to synthesize transparent polyimides with high refractive indices, indicating applications in advanced materials science, particularly for optical materials (Tapaswi et al., 2015).
Enzyme Inhibition for Drug Development
- Dihydrofolate Reductase Inhibitors: Compounds with a thieno[2,3-d]pyrimidine scaffold showed potent dual inhibitory activity against human thymidylate synthase and dihydrofolate reductase, indicating potential for drug development in cancer and infectious diseases (Gangjee et al., 2008).
Mechanism of Action
Target of Action
It’s structurally related to a class of compounds known as pyrimidines, which are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play key roles in various biological processes, including dna synthesis, signal transduction, and cellular metabolism . Therefore, CCG-41600 may potentially influence these pathways, leading to downstream effects on cell growth, differentiation, and survival .
Pharmacokinetics
Pharmacokinetic studies would be necessary to determine these properties, which would include the compound’s bioavailability, plasma protein binding, metabolism, and elimination .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may potentially influence cellular processes such as cell growth, differentiation, and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of CCG-41600 .
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-2-7-14-12-15(19)18-16(17-14)20-11-6-10-13-8-4-3-5-9-13/h3-6,8-10,12H,2,7,11H2,1H3,(H,17,18,19)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKBESUPDSQJRJ-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)SC/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331721 | |
Record name | 2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194226 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
415720-40-0 | |
Record name | 2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-propyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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